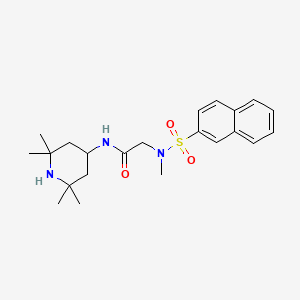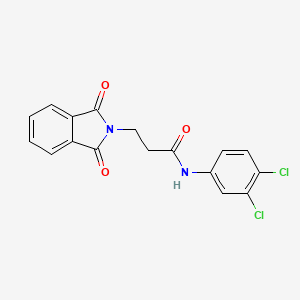
4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-nitrophenyl acetate has been studied extensively. For instance, it can be synthesized using molecular sieve-immobilized lipase from Bacillus coagulans . The immobilized enzyme achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .Molecular Structure Analysis
The molecular structure of 4-nitrophenyl acetate, a related compound, is well-documented . It has a molecular formula of C8H7NO4 and a molecular weight of 181.1455 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenyl acetate, a related compound, has a molecular weight of 181.1 and a melting point of 78 °C . It is soluble in ethanol and is used in assays for esterase and lipase activity .Mecanismo De Acción
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Safety and Hazards
While specific safety data for 4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate is not available, safety data for 4-nitrophenyl acetate indicates that it may cause skin irritation, serious eye damage, and may intensify fire . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-2-11-26(23,24)17-9-5-15(6-10-17)13-25-18(20)12-14-3-7-16(8-4-14)19(21)22/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVHFMOFJBUGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B3531331.png)
![N-(4-methyl-3-nitrophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531341.png)

![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531355.png)
![N-[4-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3531374.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3531377.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531391.png)
![4-({4-[(4-iodophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B3531394.png)

![phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate](/img/structure/B3531417.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3531429.png)
![N-2-naphthyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}acetamide](/img/structure/B3531435.png)